![molecular formula C10H13BrO2S B595826 1-Bromo-3-(isobutanesulfonyl)benzene CAS No. 1355247-79-8](/img/structure/B595826.png)
1-Bromo-3-(isobutanesulfonyl)benzene
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Overview
Description
1-Bromo-3-(isobutanesulfonyl)benzene is a chemical compound with the molecular formula C10H13BrO2S . It has a molecular weight of 277.18 g/mol .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-(isobutanesulfonyl)benzene is1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3
. The compound has a complex structure with a benzene ring substituted with a bromine atom and an isobutanesulfonyl group . Physical And Chemical Properties Analysis
1-Bromo-3-(isobutanesulfonyl)benzene has a molecular weight of 277.18 g/mol . It has a topological polar surface area of 42.5 Ų and a complexity of 266 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Chemical Synthesis
1-Bromo-3-(isobutanesulfonyl)benzene is a chemical compound used in various chemical reactions. Its bromine atom can be replaced by other groups in nucleophilic substitution reactions, making it a useful building block in the synthesis of more complex molecules .
Pharmaceutical Research
Sulfonamides, a group of compounds to which 1-Bromo-3-(isobutanesulfonyl)benzene belongs, have been used as antibacterial drugs for decades . They have also shown potential in antitumor, antidiabetic, antiviral, and anti-cancer applications .
Material Science
In material science, 1-Bromo-3-(isobutanesulfonyl)benzene could potentially be used in the synthesis of new materials. The sulfonyl group can act as a linker in the formation of polymers or other large-scale structures .
Analytical Chemistry
This compound could be used as a standard or reagent in analytical chemistry. Its unique structure and properties, such as its molecular weight and the presence of a bromine atom, make it useful for methods like mass spectrometry .
Density Functional Theory (DFT) Studies
The compound has been studied using DFT, a computational modelling method used to investigate the electronic structure of molecules . These studies can provide insights into the compound’s physical and chemical properties .
Crystallography
The crystal structure of 1-Bromo-3-(isobutanesulfonyl)benzene can be analyzed using X-ray diffraction . This can provide valuable information about the compound’s solid-state properties and its potential uses in materials science .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-(isobutanesulfonyl)benzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic molecules, and its reactivity plays a crucial role in the synthesis of numerous chemical compounds .
Mode of Action
1-Bromo-3-(isobutanesulfonyl)benzene operates through a mechanism known as electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the biochemical pathway of electrophilic aromatic substitution . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The process preserves the aromaticity of the compound, which is crucial for maintaining the stability of the molecule .
Result of Action
The result of the action of 1-Bromo-3-(isobutanesulfonyl)benzene is the formation of a new compound where a hydrogen atom in the benzene ring has been replaced by the electrophile . This substitution allows for the synthesis of a wide range of organic compounds .
properties
IUPAC Name |
1-bromo-3-(2-methylpropylsulfonyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKNTBVTWSFYKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742785 |
Source
|
Record name | 1-Bromo-3-(2-methylpropane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1355247-79-8 |
Source
|
Record name | 1-Bromo-3-[(2-methylpropyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(2-methylpropane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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